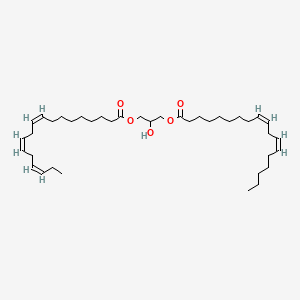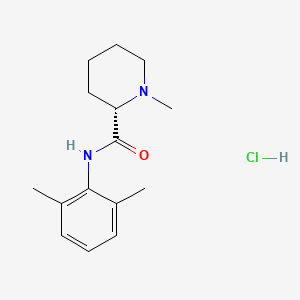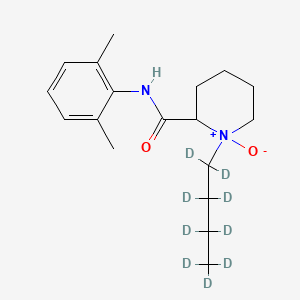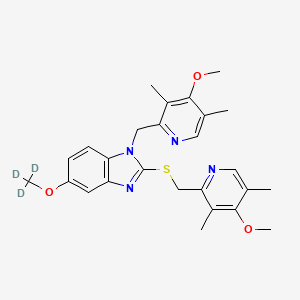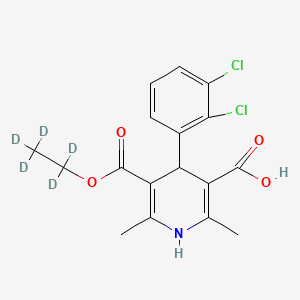
O-Desmethyl Felodipine-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Desmethyl Felodipine-d5 is the labelled analogue of O-Desmethyl Felodipine, which is a metabolite of the calcium channel blocker Felopidine . Its IUPAC name is 4-(2,3-dichlorophenyl)-2,6-dimethyl-5-(1,1,2,2,2-pentadeuterioethoxycarbonyl)-1,4-dihydropyridine-3-carboxylic acid.
Molecular Structure Analysis
The molecular formula of O-Desmethyl Felodipine-d5 is C17H17Cl2NO4. It contains total 42 bond(s); 25 non-H bond(s), 10 multiple bond(s), 5 rotatable bond(s), 4 double bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 ester(s) (aliphatic), 1 secondary amine(s) (aliphatic) .Aplicaciones Científicas De Investigación
Transdermal and Buccal Drug Delivery Systems
Research has focused on enhancing the bioavailability and solubility of Felodipine, a compound closely related to O-Desmethyl Felodipine-d5, through novel drug delivery systems. Transdermal therapeutic systems and buccal films utilizing Felodipine have been explored to circumvent the first-pass metabolism, thus potentially improving therapeutic efficacy. Transdermal systems, for instance, have been developed using polymer blends to facilitate controlled drug release and enhance skin permeation. Similarly, buccal films aim to provide rapid drug absorption through the buccal mucosa, offering an alternative route to increase oral bioavailability (Jose, 2012).
Nanoparticle and Nanodispersion Formulations
Felodipine's poor water solubility and the consequent limited bioavailability have been addressed through the development of nanoparticles and nanodispersions. These formulations seek to enhance the dissolution rate and absorption of the drug. Nanoparticle strips for transbuccal administration and nanodispersions for oral use have demonstrated significant potential in increasing the bioavailability of Felodipine. Such nanoparticulate systems allow for a more efficient drug delivery mechanism by reducing particle size and improving drug dissolution properties (Chavan, Marques, Bhide, Kumar, & Shirodkar, 2020).
Enhanced Oral Bioavailability Through Microemulsions
The development of microemulsion-based formulations has been a pivotal strategy in improving Felodipine's oral bioavailability. By employing specific surface-active agents and optimizing the microemulsion composition, researchers have successfully enhanced the permeability of Felodipine across intestinal barriers. This approach effectively increases the surface area for absorption and facilitates lymphatic uptake, leading to an improved bioavailability profile and potentially reducing the required dose and associated side effects (Koli, Ranch, Patel, Parikh, Shah, & Maulvi, 2021).
Solid Dispersions for Solubility Enhancement
Solid dispersion techniques have been employed to overcome the solubility challenges of Felodipine, which may be applicable to O-Desmethyl Felodipine-d5 as well. By incorporating the drug into a polymeric matrix, the dissolution rate can be significantly enhanced. This strategy involves the transformation of the crystalline form of the drug into an amorphous state, thus improving its solubility and bioavailability. The utilization of amphiphilic polymers, such as Soluplus, has shown promise in increasing the solubility and dissolution rate of Felodipine through the formation of amorphous solid dispersions (Pandey, Jaipal, Charde, Goel, & Kumar, 2015).
Pharmacokinetic and Pharmacodynamic Modeling
The development of physiologically based pharmacokinetic and pharmacodynamic (PBPK/PD) models for Felodipine provides insights into its metabolism, bioavailability, and drug-drug interaction potential. Such models are crucial for predicting the pharmacokinetic behavior of Felodipine and its metabolites, including O-Desmethyl Felodipine-d5, under various physiological conditions and in the presence of other drugs. This approach aids in optimizing dosing regimens and improving therapeutic outcomes (Fuhr, Marok, Mees, Mahfoud, Selzer, & Lehr, 2022).
Mecanismo De Acción
Target of Action
O-Desmethyl Felodipine-d5 is a labelled analogue of O-Desmethyl Felodipine, which is a metabolite of the calcium channel blocker Felodipine . The primary target of Felodipine is the L-type calcium channels located on vascular smooth muscle cells . These channels play a crucial role in regulating the contraction of smooth muscle cells by controlling the influx of calcium ions .
Mode of Action
Felodipine acts by stabilizing the voltage-gated L-type calcium channels in their inactive conformation . This action inhibits the influx of calcium ions into the smooth muscle cells, preventing calcium-dependent myocyte contraction and vasoconstriction . By blocking the calcium influx, Felodipine effectively dilates the blood vessels and reduces blood pressure .
Biochemical Pathways
Felodipine’s action on L-type calcium channels leads to a decrease in intracellular calcium levels, which in turn inhibits the contractile process of the myocardial smooth muscle cells, leading to vasodilation .
Pharmacokinetics
Felodipine, the parent compound of O-Desmethyl Felodipine-d5, is known for its rapid and complete absorption . It undergoes a pronounced first-pass metabolism, resulting in a bioavailability of 15%, irrespective of the oral formulation used . The peak plasma concentrations and area under the plasma concentration-time curve are linearly related to the dose . The mean elimination half-life of Felodipine is approximately 25 hours , suggesting that O-Desmethyl Felodipine-d5 may have similar pharmacokinetic properties.
Action Environment
It is known that the plasma concentrations of felodipine can be affected by factors such as age, liver cirrhosis, and congestive heart failure . Therefore, these factors should be considered when administering O-Desmethyl Felodipine-d5.
Propiedades
IUPAC Name |
4-(2,3-dichlorophenyl)-2,6-dimethyl-5-(1,1,2,2,2-pentadeuterioethoxycarbonyl)-1,4-dihydropyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO4/c1-4-24-17(23)13-9(3)20-8(2)12(16(21)22)14(13)10-6-5-7-11(18)15(10)19/h5-7,14,20H,4H2,1-3H3,(H,21,22)/i1D3,4D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCIBIAFYYVAYEO-SGEUAGPISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-Desmethyl Felodipine-d5 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

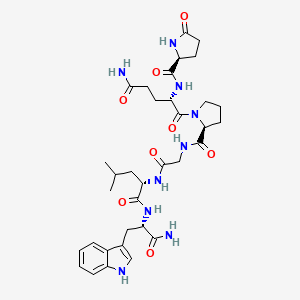
![2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine-d4](/img/structure/B586025.png)

